molecular formula C8H10N2O6 B1296181 Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide CAS No. 18417-40-8

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Cat. No.: B1296181
CAS No.: 18417-40-8
M. Wt: 230.17 g/mol
InChI Key: RSNYSJGFMKPFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is an organic compound with the molecular formula C8H10N2O6 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydrazine hydrate to form diethyl oxalohydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole derivative. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction efficiency and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to yield lower oxidation state products.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions, such as the presence of a catalyst or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms. Substitution reactions can result in a variety of substituted oxadiazole derivatives with different functional groups attached to the ring.

Scientific Research Applications

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide can be compared with other oxadiazole derivatives, such as:

  • Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
  • Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate

These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the ring. The unique arrangement of atoms in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNYSJGFMKPFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18417-40-8
Record name NSC98298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Reactant of Route 2
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Reactant of Route 3
Reactant of Route 3
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Reactant of Route 4
Reactant of Route 4
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Reactant of Route 5
Reactant of Route 5
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Reactant of Route 6
Reactant of Route 6
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.